molecular formula C10H13BrClNO2 B1459185 Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride CAS No. 1423358-94-4

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride

Cat. No. B1459185
M. Wt: 294.57 g/mol
InChI Key: VRTCIUWLWNDQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride, also known as Mexedrone, is a new psychoactive substance that belongs to the cathinone family. It is a synthetic compound that has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of Mexedrone is similar to other cathinones, such as Mephedrone and Methedrone, which are known to have similar effects on the human body.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride has been utilized in various synthetic and pharmaceutical research applications. For instance, Abdel-Wahab et al. (2008) demonstrated its use in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which exhibited significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, Min (2015) reported its role in an undergraduate organic chemistry experiment, highlighting its potential in educational settings for fostering interest in scientific research and experimental skills (Min, 2015).

Chemical Structure and Properties

Research into the chemical structure and properties of compounds related to Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride has been extensive. Choi et al. (2007) explored the crystal structure of a related compound, providing insights into molecular interactions and stability (Choi, Seo, Son, & Lee, 2007). Similarly, Lee, Ryu, and Lee (2017) investigated the crystal structure of another related compound, contributing to the understanding of molecular configurations in synthetic chemistry (Lee, Ryu, & Lee, 2017).

Medicinal Chemistry and Drug Design

The compound and its derivatives have also found applications in medicinal chemistry and drug design. For example, Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, showing promise as aldose reductase inhibitors for the treatment of diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012). Furthermore, Masocha, Kombian, and Edafiogho (2016) evaluated enaminone compounds related to Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride for their antinociceptive activities, indicating potential applications in pain management (Masocha, Kombian, & Edafiogho, 2016).

Chemical Synthesis and Reactions

Various studies have focused on the chemical synthesis and reactions involving compounds similar to Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride. Dan (2006) reported on the synthesis of a related compound, contributing to the broader field of organic synthesis (Dan, 2006). Also, Itaya, Matsumoto, Watanabe, and Harada (1985) explored the synthesis of 3-β-D-Ribofuranosylwye, showcasing the application of Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride in nucleoside synthesis (Itaya, Matsumoto, Watanabe, & Harada, 1985).

properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7;/h3-6,9,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTCIUWLWNDQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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